molecular formula C18H18BrNO4S B2380770 (2-Bromo-5-methoxyphenyl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone CAS No. 1448077-95-9

(2-Bromo-5-methoxyphenyl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone

Cat. No.: B2380770
CAS No.: 1448077-95-9
M. Wt: 424.31
InChI Key: GPLRYNVHHQHEDK-UHFFFAOYSA-N
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Description

(2-Bromo-5-methoxyphenyl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone is a complex organic compound that features a brominated methoxyphenyl group and a phenylsulfonyl pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-5-methoxyphenyl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-5-methoxyphenyl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the sulfonyl group or other parts of the molecule.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new groups to the molecule.

Scientific Research Applications

(2-Bromo-5-methoxyphenyl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: Researchers investigate its interactions with enzymes and receptors to understand its biological activity and potential therapeutic uses.

Mechanism of Action

The mechanism of action of (2-Bromo-5-methoxyphenyl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The brominated methoxyphenyl group and the phenylsulfonyl pyrrolidine moiety can bind to different sites on enzymes or receptors, modulating their activity. This compound may inhibit or activate these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combined structural features, which allow it to interact with multiple biological targets and exhibit diverse chemical reactivity. This makes it a versatile compound for various scientific applications.

Properties

IUPAC Name

[3-(benzenesulfonyl)pyrrolidin-1-yl]-(2-bromo-5-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNO4S/c1-24-13-7-8-17(19)16(11-13)18(21)20-10-9-15(12-20)25(22,23)14-5-3-2-4-6-14/h2-8,11,15H,9-10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPLRYNVHHQHEDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)N2CCC(C2)S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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